1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Overview
Description
1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol This compound is known for its unique structure, which includes a cinnoline core substituted with an ethyl group and a carboxylic acid functional group
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is the HIV-1 integrase , a key enzyme in the life cycle of the HIV virus . This enzyme is responsible for integrating the viral DNA into the host genome, a crucial step in the replication of the virus.
Mode of Action
This compound acts as a strand transfer inhibitor . It binds to the active site of the HIV-1 integrase, preventing the enzyme from incorporating the viral DNA into the host genome. This inhibits the replication of the virus and slows down the progression of the disease.
Preparation Methods
The synthesis of 1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can be compared with other similar compounds, such as:
1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound shares a similar core structure but differs in the position and nature of substituents.
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Another related compound with a quinoline core, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-4-oxocinnoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-13-8-6-4-3-5-7(8)10(14)9(12-13)11(15)16/h3-6H,2H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQWKPUMNAVRLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)C(=N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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